2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with cyano, phenyl, and p-tolyl groups, along with a sulfanyl linkage to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of cyano, phenyl, and p-tolyl groups through electrophilic aromatic substitution reactions. The sulfanyl linkage is then formed via a nucleophilic substitution reaction, and finally, the acetamide group is introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-N-phenyl-acetamide
- 2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-N-m-tolyl-acetamide
Uniqueness
Compared to similar compounds, 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide stands out due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the o-tolyl group, in particular, may confer unique steric and electronic properties that differentiate it from its analogs.
Properties
CAS No. |
332127-50-1 |
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Molecular Formula |
C28H23N3OS |
Molecular Weight |
449.6g/mol |
IUPAC Name |
2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C28H23N3OS/c1-19-12-14-21(15-13-19)23-16-26(22-9-4-3-5-10-22)31-28(24(23)17-29)33-18-27(32)30-25-11-7-6-8-20(25)2/h3-16H,18H2,1-2H3,(H,30,32) |
InChI Key |
COOYHJOIGRQXBC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3C)C4=CC=CC=C4 |
Origin of Product |
United States |
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